molecular formula C16H17NO3S B2421567 N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide CAS No. 896296-83-6

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide

Cat. No. B2421567
CAS RN: 896296-83-6
M. Wt: 303.38
InChI Key: JXZOTJNUKCLGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide, also known as DMSB, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline solid with a molecular weight of 329.42 g/mol and a melting point of 174-177°C. DMSB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

Synthesis and Structural Analysis Research on compounds with structural similarities to "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide" involves the synthesis and analysis of complex molecules with specific configurations. For example, studies on square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes reveal the influence of methyl substitution on the molecule's configuration and properties, suggesting that modifications to the benzamide structure could similarly affect its chemical behavior and potential applications (Klein et al., 2005).

Fluorescent Probes Compounds containing dimethylamino groups and sulfonyl groups have been developed as fluorescent solvatochromic dyes, indicating the potential of "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide" to serve as a fluorescent probe in biological and chemical sensing applications due to its structural features (Diwu et al., 1997).

Corrosion Inhibition Research on dithiocarbamate compounds with methyl-substituted phenyl rings demonstrates their efficiency as corrosion inhibitors, hinting that similar structures, such as "N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide," could be explored for protective applications in materials science (Kıcır et al., 2016).

Polymerization Catalysts Studies on nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including dimethylphenyl variants, provide insights into their roles as polymerization catalysts. This suggests that related benzamide compounds could potentially be utilized in developing new polymeric materials with specific properties (Schmid et al., 2001).

Antimicrobial Activity The synthesis and evaluation of phenylethylamine derivatives, including those with sulfonamide moieties, for antimicrobial activities highlight the potential of structurally related benzamides for pharmaceutical applications, especially in developing new antimicrobial agents (Hosokami et al., 1995).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-7-8-12(2)15(9-11)17-16(18)13-5-4-6-14(10-13)21(3,19)20/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZOTJNUKCLGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.